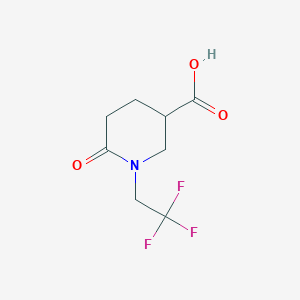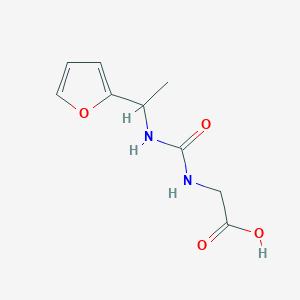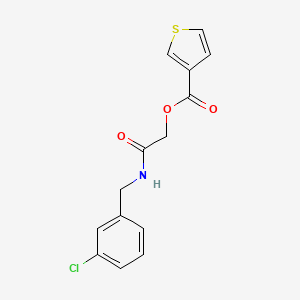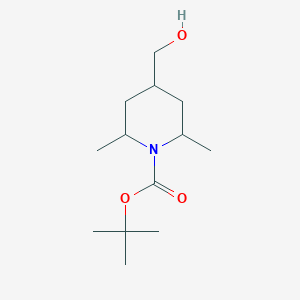
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H10F3NO3 . It is a derivative of piperidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” can be represented by the InChI code: 1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid” include a molecular weight of 225.17 . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Electronic Structure and Synthesis
A study by Vrabel et al. (2014) focuses on the electronic structure, synthesis, and specific interactions in derivatives of 6-oxopiperidine-2-carboxylic acid. They explore the crystallization of these molecules and their absolute configurations, which are confirmed through diffraction measurements. The research highlights the formation of multidimensional networks within the crystal structures due to strong O-H...O hydrogen bonds and weak C-H...O interactions, which are critical for understanding the properties and potential applications of these compounds (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Antimicrobial Evaluation
Srinivasan et al. (2010) conducted research on novel fluoroquinolone derivatives, including some related to 6-oxopiperidine-3-carboxylic acid. They synthesized and evaluated these compounds for their antibacterial and antifungal activities. The study provides insights into the potential of these derivatives as antimicrobial agents, using techniques like microbroth dilution for assessment (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Spectroscopic Properties and Quantum Mechanical Study
Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid using FT-IR, NMR, and UV techniques. The study includes quantum chemical methods to analyze molecular properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This research is vital for understanding the chemical behavior and potential applications of these compounds in various fields (Devi, Bishnoi, & Fatma, 2020).
Photoluminescence Properties
Yu et al. (2006) synthesized two 2D coordination polymers with drug ligand Enoxacin, which is related to 6-oxopiperidine-3-carboxylic acid. They analyzed the crystal structures and photoluminescence properties of these compounds. The study reveals the potential of these polymers in developing new materials with specific optical properties (Yu, Chen, Tan, Liang, Zhou, & Zhang, 2006).
Antibacterial Agents
Research by Matsumoto et al. (1984) explored 1,4-dihydro-4-oxopyridinecarboxylic acids, including derivatives of 6-oxopiperidine-3-carboxylic acid, as antibacterial agents. They synthesized and evaluated various compounds, including enoxacin, for their antibacterial activity and structure-activity relationships. This study contributes to the understanding of the antibacterial potential of these compounds (Matsumoto, Miyamoto, Minamida, Nishimura, Egawa, & Nishimura, 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)4-12-3-5(7(14)15)1-2-6(12)13/h5H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVBVSTSRCUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1-(2,2,2-trifluoroethyl)piperidine-3-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)
![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)
![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)
![1-[3-[(3,4-Difluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2452783.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2452786.png)
![2-N-[(Z)-1H-Indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B2452787.png)
![4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine dihydrochloride](/img/structure/B2452788.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452791.png)
![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2452794.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2452797.png)